molecular formula C14H15N5O2 B2693963 2-(5-Oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)acetamide CAS No. 2380190-93-0

2-(5-Oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)acetamide

Cat. No.: B2693963
CAS No.: 2380190-93-0
M. Wt: 285.307
InChI Key: PTORUDPWFALDBA-UHFFFAOYSA-N
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Description

2-(5-Oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)acetamide is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety. The presence of these fused rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and yields the target compound efficiently . The reaction is carried out in dry toluene at 140°C, resulting in good-to-excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing environmentally sustainable practices.

Chemical Reactions Analysis

Types of Reactions

2-(5-Oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydride donors.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like ethanol or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs.

Scientific Research Applications

2-(5-Oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)acetamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)acetamide is unique due to its specific structure, which combines a triazole ring with a quinazoline moiety. This fusion imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(5-oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-2-5-12-16-13-9-6-3-4-7-10(9)18(8-11(15)20)14(21)19(13)17-12/h3-4,6-7H,2,5,8H2,1H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTORUDPWFALDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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